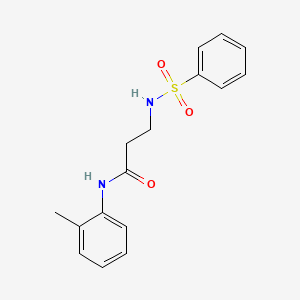

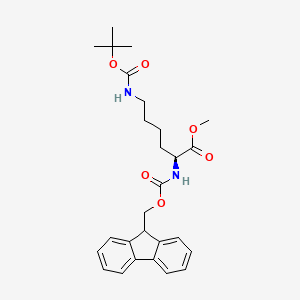

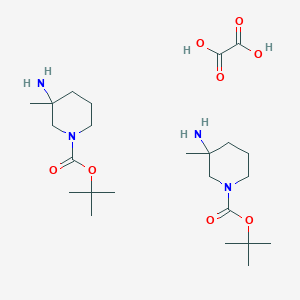

![molecular formula C14H15FN8 B2981334 5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine CAS No. 2198156-12-4](/img/structure/B2981334.png)

5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C14H15FN8 and its molecular weight is 314.328. The purity is usually 95%.

BenchChem offers high-quality 5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Enaminones as Building Blocks

Enaminones serve as precursors for synthesizing various heterocyclic compounds, including pyridines, pyrazoles, and triazolopyrimidines. These compounds demonstrate notable cytotoxic effects against human breast and liver carcinoma cell lines, comparable to standard drugs like 5-fluorouracil. The antimicrobial activity of some derivatives also highlights their potential in developing new therapeutic agents (S. Riyadh, 2011).

Anticancer Agents Targeting Tubulin

Triazolopyrimidines exhibit unique mechanisms of tubulin inhibition, promoting tubulin polymerization without binding competitively with paclitaxel. These compounds can overcome resistance mediated by multidrug resistance transporter proteins, demonstrating significant tumor growth inhibition in xenograft models. This mechanism suggests a novel approach to cancer therapy, particularly in drug-resistant cases (N. Zhang et al., 2007).

Synthesis of Triazolopyrimidines

The synthesis of triazolopyrimidine derivatives involves oxidative cyclization and Dimroth rearrangement, illustrating the chemical versatility of these compounds. Theoretical and NMR studies confirm the stability and preferred configurations, which are crucial for their biological activities and potential applications in medicinal chemistry (A. Salgado et al., 2011).

Fungicidal Activity of Pyrido[2,3-b]pyrazines

The synthesis of trisubstituted pyrido[2,3-b]pyrazines, as analogues of triazolopyrimidines, demonstrates their potential fungicidal activity against various plant pathogens. This research indicates the application of such compounds in agricultural science, particularly in developing new fungicides (P. Crowley et al., 2010).

Molecular Probes Based on Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine

Compounds based on this scaffold, such as SCH 442416, show high affinity and selectivity as antagonists for the A2A adenosine receptor. Their utility as molecular probes in studying the A2A receptor is significant for neurological research and potential therapeutic applications (T. Kumar et al., 2011).

Propriétés

IUPAC Name |

5-fluoro-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN8/c1-9-18-19-12-3-4-13(20-23(9)12)22-6-10(7-22)21(2)14-11(15)5-16-8-17-14/h3-5,8,10H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDAJVXYUFVRLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=NC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

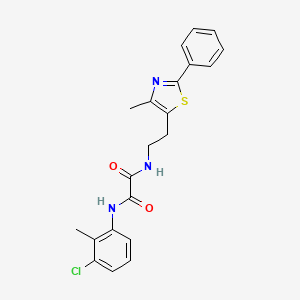

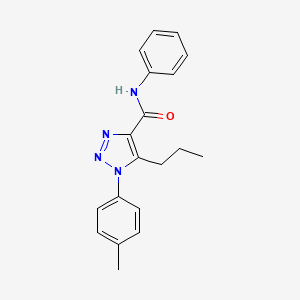

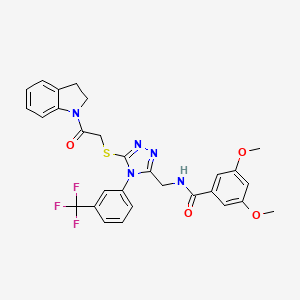

![6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2981259.png)

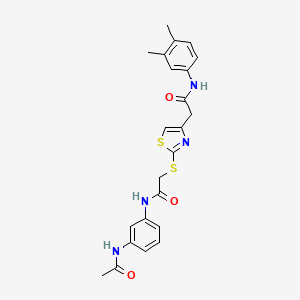

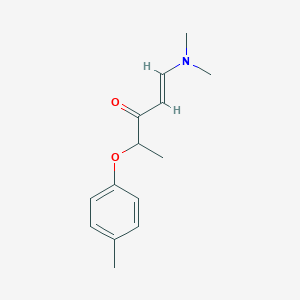

![5-(3,4-dimethylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2981264.png)

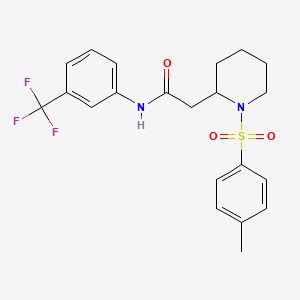

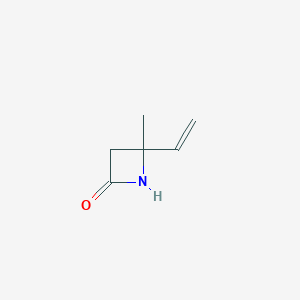

![1-(tert-butyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2981269.png)